![molecular formula C14H13F3N2O3S2 B12207076 C14H13F3N2O3S2](/img/structure/B12207076.png)
C14H13F3N2O3S2
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Overview
Description
This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as or .
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with dimethylamine and sulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like or .
Reduction: The compound can be reduced using reducing agents such as or .
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like .
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. This compound may also interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-phenylthiophene-2-carboxamide
- 4-(methylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- 4-(dimethylsulfamoyl)-N-[3-(fluoromethyl)phenyl]thiophene-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide distinguishes it from other similar compounds. This group significantly enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Biological Activity
The compound with the molecular formula C14H13F3N2O3S2 is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties and have been widely used in the treatment of various infections. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy, and related case studies.
Chemical Structure and Properties
This compound features a sulfonamide group, which is typically characterized by the presence of a sulfonyl (–SO2) moiety attached to an amine. The trifluoromethyl (–CF3) group enhances the compound's lipophilicity and may influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 360.39 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP (octanol-water) | Not specified |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial effects. The compound this compound has shown promising results in inhibiting bacterial growth through various mechanisms, including:
- Inhibition of Folate Synthesis : Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate, essential for nucleic acid synthesis.
- Broad-Spectrum Activity : Preliminary studies suggest that this compound displays activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Studies
-
In Vitro Efficacy Against Bacterial Strains : A study conducted on various bacterial strains including Escherichia coli and Staphylococcus aureus demonstrated that this compound exhibits Minimum Inhibitory Concentrations (MICs) comparable to traditional antibiotics.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 - Toxicity Assessment : Cytotoxicity tests performed on human cell lines revealed that this compound has a low toxicity profile, with an IC50 value exceeding 100 µg/mL, suggesting a favorable safety margin for further development.
Antioxidant Properties
In addition to its antimicrobial activity, this compound has been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
- DPPH Assay : The compound demonstrated significant radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent.
Table 2: Antioxidant Activity Results
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
Properties
Molecular Formula |
C14H13F3N2O3S2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H13F3N2O3S2/c1-8(20)18-13-19(11-6-24(21,22)7-12(11)23-13)10-4-2-3-9(5-10)14(15,16)17/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
UXKBZXPAQVNTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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